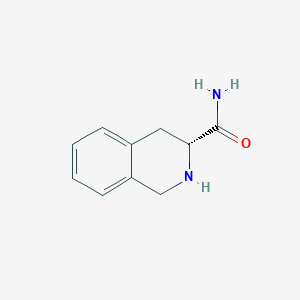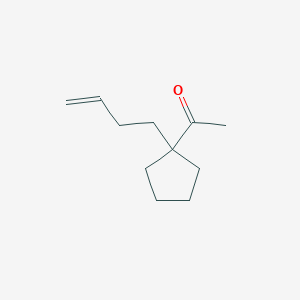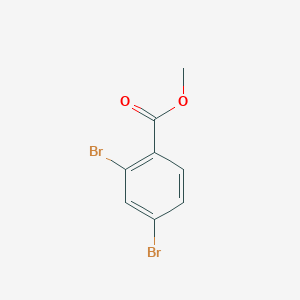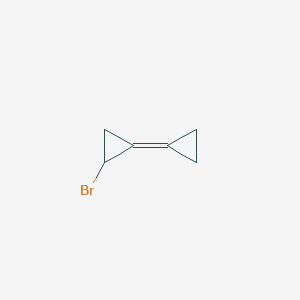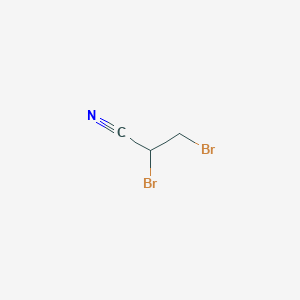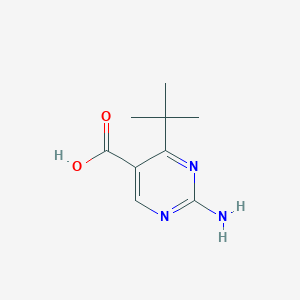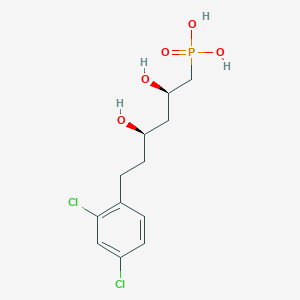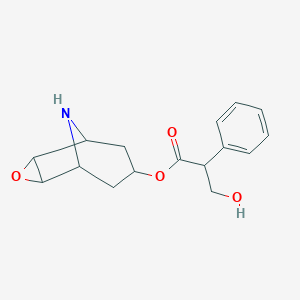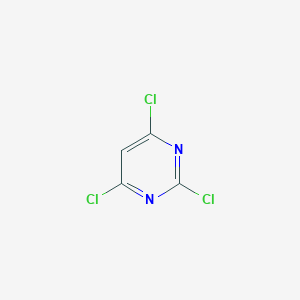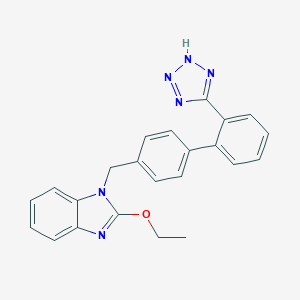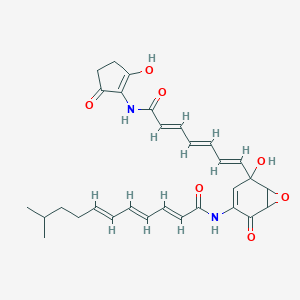
Manumycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manumycin E is a natural antibiotic that is derived from the bacterium Streptomyces parvulus. It is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Manumycin E has been found to have several potential applications in scientific research due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
Manumycin E works by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification involves the addition of a farnesyl group to the C-terminus of certain proteins, which is necessary for their proper function. By inhibiting farnesyltransferase, Manumycin E disrupts this process and prevents the proper functioning of the affected proteins.
Effets Biochimiques Et Physiologiques
Manumycin E has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. Manumycin E has also been shown to have anti-viral properties, particularly against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Manumycin E has several advantages for use in lab experiments. It is a potent inhibitor of farnesyltransferase, making it a useful tool for studying the effects of this enzyme on cellular processes. Manumycin E also has a relatively low toxicity profile, making it suitable for use in cell culture and animal models. However, one limitation of Manumycin E is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving Manumycin E. One area of interest is its potential use in cancer therapy, particularly in combination with other anti-cancer drugs. Another potential direction is the development of more potent and selective inhibitors of farnesyltransferase, which could have broader applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of Manumycin E, and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
Manumycin E has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Manumycin E has also been shown to inhibit the activation of several oncogenic signaling pathways, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
156250-43-0 |
|---|---|
Nom du produit |
Manumycin E |
Formule moléculaire |
C30H34N2O7 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |
InChI |
InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+ |
Clé InChI |
VVOBNOKKAUOIJN-OFFYCFQJSA-N |
SMILES isomérique |
CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
SMILES canonique |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonymes |
manumycin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



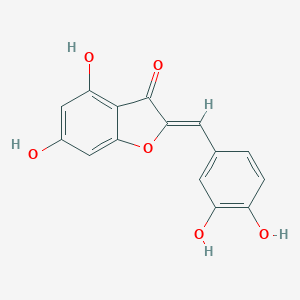
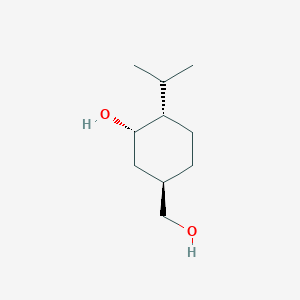
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
